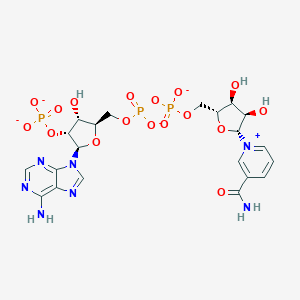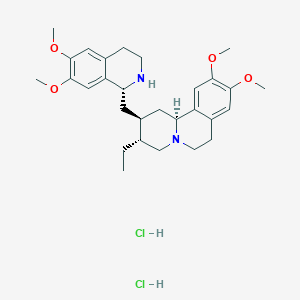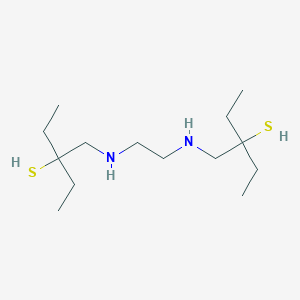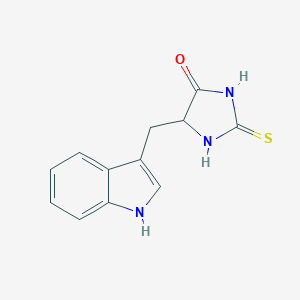
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Overview
Description
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is a small-molecule compound with the empirical formula C13H13N3OS . It is also known as 5-(Indol-3-ylmethyl)-3-methyl-2-thio-Hydantoin, MTH-DL-Tryptophan . It has a molecular weight of 259.33 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains an indole ring, a thioxo group, and an imidazolidinone ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications
Antibacterial and Antifungal Activities
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone and its derivatives have been investigated for their antibacterial and antifungal properties. Research shows that these compounds, particularly those with various halogenated and alkylated aromatic substituents, exhibit significant activities against bacterial and fungal growth (Ammar et al., 2016).
Antitumor and Anticancer Activities
Studies have revealed that certain derivatives of this compound exhibit potential as tumor necrosis factor-alpha antagonists, with their activities being influenced by the electronic properties of the molecules (Voss et al., 2003). Additionally, these compounds have shown preliminary cytotoxicity against various human tumor cell lines, suggesting their potential application in cancer therapy (Karalı et al., 2002).
Central Nervous System (CNS) Activities
Some derivatives have been evaluated for their effects on the central nervous system. For example, studies have investigated their potential as CNS depressants, revealing that certain compounds might have applications in treating CNS disorders (Karalı et al., 1998).
Anti-Inflammatory and Analgesic Activities
These compounds have also been studied for their anti-inflammatory and analgesic properties. Research indicates that certain derivatives exhibit significant anti-inflammatory activity and could potentially inhibit cyclooxygenase enzymes more effectively than some standard drugs (El-Sharief et al., 2019).
DNA Binding and Topoisomerase Inhibition
Derivatives of this compound have been studied for their ability to bind to DNA and inhibit topoisomerase I, a key enzyme in DNA replication. These properties suggest potential applications in cancer treatment and understanding the mechanisms of action in tumor suppression (Lafayette et al., 2013).
Mechanism of Action
Target of Action
Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .
Mode of Action
Nec-1i, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . Nec-1i is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .
Biochemical Pathways
The primary biochemical pathway affected by Nec-1i is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .
Result of Action
Nec-1i exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1 . These results suggest that Nec-1i may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .
Action Environment
The action, efficacy, and stability of Nec-1i can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of Nec-1i . .
Future Directions
Indole derivatives, including 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of interest to researchers for the synthesis of various scaffolds for screening different pharmacological activities .
Biochemical Analysis
Biochemical Properties
Necrostatin-1, Inactive Control interacts with the immune regulator indoleamine 2,3-dioxygenase . It is less effective than Necrostatin-1 in inhibiting RIP1 kinase . This interaction with RIP1 kinase is crucial in the regulation of necroptosis, a form of programmed cell death .
Cellular Effects
In cellular contexts, Necrostatin-1, Inactive Control has been found to modify heart function under non-cell death conditions . It has been observed to increase left ventricular developed pressure (LVDP) in Langendorff-perfused rat hearts .
Molecular Mechanism
The molecular mechanism of Necrostatin-1, Inactive Control involves its interaction with indoleamine 2,3-dioxygenase and its less potent inhibition of RIP1 kinase . This interaction influences the regulation of necroptosis .
Temporal Effects in Laboratory Settings
It is known that it can modify heart function under non-cell death conditions .
Dosage Effects in Animal Models
It has been observed to increase LVDP in Langendorff-perfused rat hearts .
Metabolic Pathways
It is known to interact with indoleamine 2,3-dioxygenase .
Subcellular Localization
Given its interactions with indoleamine 2,3-dioxygenase and RIP1 kinase, it is likely to be found in locations where these proteins are present .
properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRRPKKFHUEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418692 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64419-92-7 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


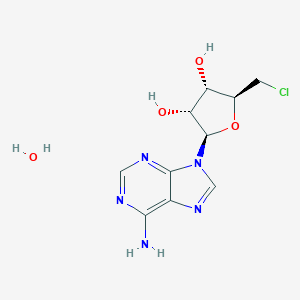
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
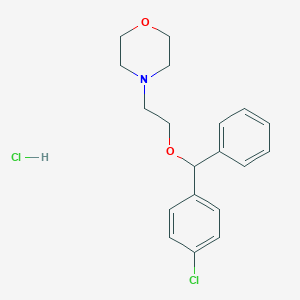


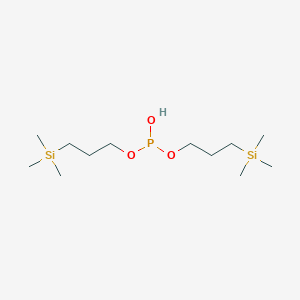
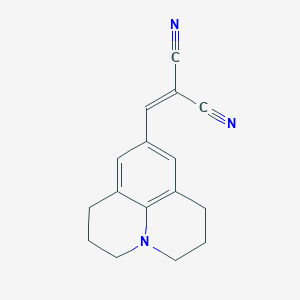


![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)
